An In-depth Technical Guide to 4-(1H-1,2,4-triazol-5-yl)benzoic Acid: Properties and Characteristics
An In-depth Technical Guide to 4-(1H-1,2,4-triazol-5-yl)benzoic Acid: Properties and Characteristics
This guide will therefore focus on the well-documented isomers to provide a relevant and data-rich resource for researchers, with the caveat that these properties are not directly transferable to the 5-yl isomer. The information presented serves as a valuable reference for understanding the general characteristics of this class of compounds.
Core Compound Structure and Isomerism
The fundamental structure of 4-(1H-1,2,4-triazol-yl)benzoic acid consists of a benzoic acid moiety linked to a 1,2,4-triazole ring. The point of attachment on the triazole ring dictates the isomer, significantly influencing the compound's chemical and biological properties.
Physicochemical Properties of Triazolyl-benzoic Acid Isomers
Quantitative data for the more extensively studied isomers are summarized below. It is crucial to reiterate that these values are not directly applicable to the 5-yl isomer but provide a comparative baseline.
| Property | 4-(1H-1,2,4-triazol-1-yl)benzoic acid | 4-(4H-1,2,4-triazol-4-yl)benzoic acid |
| Molecular Formula | C₉H₇N₃O₂ | C₉H₇N₃O₂ |
| Molecular Weight | 189.17 g/mol | 189.17 g/mol |
| Melting Point | Not consistently reported | >300 °C |
| Appearance | White to off-white solid | White to almost white powder or crystal |
Synthesis Protocols for Triazolyl-benzoic Acid Isomers
The synthesis of different isomers requires distinct chemical strategies. Below are generalized experimental protocols for the 1-yl and 4-yl isomers, which could be adapted for the synthesis of the 5-yl isomer.
General Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid Derivatives[1]
A common route to synthesize 1-substituted 1,2,4-triazoles involves the reaction of a hydrazine derivative with a source of the triazole ring's carbon and nitrogen atoms. For instance, 4-hydrazinobenzoic acid can be reacted with dialkyl-N-cyanoimido(dithio)carbonate to yield 1,2,4-triazole benzoic acid derivatives[1].
Experimental Workflow: Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid Hybrids
Caption: General workflow for the synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids.
Spectroscopic Characterization
Spectroscopic data is essential for the structural elucidation and confirmation of the synthesized compounds. While specific data for the 5-yl isomer is unavailable, the following provides an example of the expected signals for the 1-yl isomer based on published research[1].
| Data Type | 4-(1H-1,2,4-triazol-1-yl)benzoic acid Derivatives |
| ¹H NMR | Signals for the benzoic acid moiety typically include two ortho doublets in the range of δ 7.60-8.20 ppm. A singlet for the carboxylic acid proton is expected around δ 13.10-13.20 ppm. The protons on the triazole ring will have characteristic shifts. |
| ¹³C NMR | The carboxyl group carbon is typically observed around δ 167.0 ppm. Other aromatic and triazole carbons will appear in their respective regions. |
| Mass Spectrometry | The molecular ion peak corresponding to the compound's molecular weight is expected, along with characteristic fragmentation patterns. |
Biological Activity and Potential Applications
Derivatives of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have shown promising biological activities, particularly as anticancer agents.
Anticancer Activity of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids
Several studies have demonstrated that hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid exhibit potent inhibitory activities against various cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer)[1]. Some of these compounds have shown IC₅₀ values comparable to the reference drug doxorubicin[1].
Mechanism of Action
Further investigations have suggested that some of these compounds induce apoptosis in cancer cells, contributing to their cytotoxic effects[2].
Signaling Pathway: Postulated Apoptosis Induction by Triazole Derivatives
Caption: A simplified logical diagram of apoptosis induction by bioactive triazole compounds.
Conclusion and Future Directions
While a comprehensive technical profile of 4-(1H-1,2,4-triazol-5-yl)benzoic acid remains to be fully elucidated in scientific literature, the extensive research on its isomers provides a strong foundation for future investigations. The synthesis and characterization of the 5-yl isomer, followed by a thorough evaluation of its biological properties, would be a valuable contribution to the fields of medicinal chemistry and drug development. Researchers are encouraged to explore the synthesis of this specific isomer and publish their findings to fill the current knowledge gap. The potential for this compound to exhibit unique and potent biological activities, distinct from its isomers, makes it a compelling target for further study.
